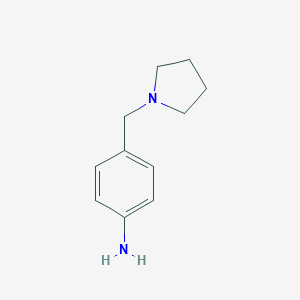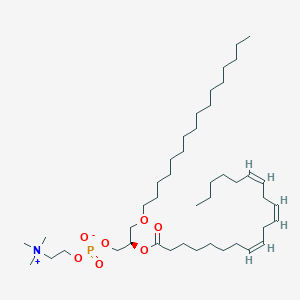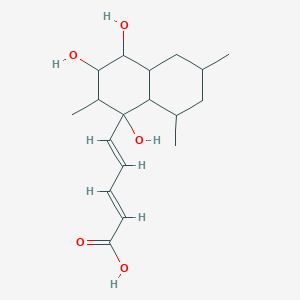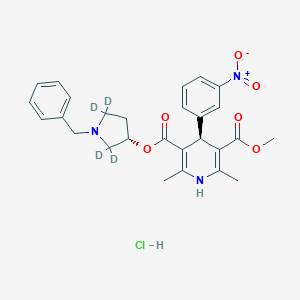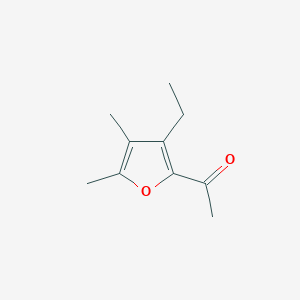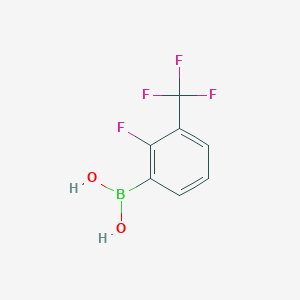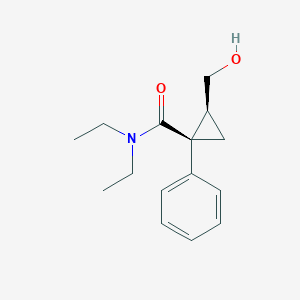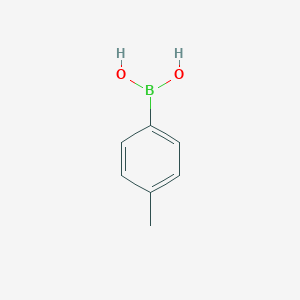
(Z)-3-(pyridin-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(pyridin-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (Z)-3-(pyridin-2-yl)acrylamide is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, and to modulate protein-protein interactions by binding to specific sites on proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that (Z)-3-(pyridin-2-yl)acrylamide has both biochemical and physiological effects. In terms of biochemical effects, it has been shown to inhibit the activity of enzymes and to modulate protein-protein interactions. In terms of physiological effects, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, which could potentially lead to its use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-(pyridin-2-yl)acrylamide in lab experiments is its ability to inhibit the activity of enzymes and modulate protein-protein interactions, which could be useful in studying these processes. However, one limitation of using this compound is its low yield, which could make it difficult to obtain sufficient quantities for experiments.
Orientations Futures
There are several future directions for research on (Z)-3-(pyridin-2-yl)acrylamide. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to explore its potential as an enzyme inhibitor and to identify specific enzymes that it can inhibit. Additionally, research could be conducted to identify new materials that can be synthesized using (Z)-3-(pyridin-2-yl)acrylamide as a building block.
Méthodes De Synthèse
(Z)-3-(pyridin-2-yl)acrylamide can be synthesized using different methods, including the reaction of 2-pyridinecarboxaldehyde with malononitrile followed by reaction with methyl iodide and then reaction with ammonia. Another method involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate followed by reaction with methyl iodide and then reaction with ammonia. The yield of this compound using these methods ranges from 50-70%.
Applications De Recherche Scientifique
(Z)-3-(pyridin-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as an enzyme inhibitor and for its ability to modulate protein-protein interactions. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
155375-23-8 |
|---|---|
Nom du produit |
(Z)-3-(pyridin-2-yl)acrylamide |
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(Z)-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11)/b5-4- |
Clé InChI |
MCLUCRHEDFROFW-PLNGDYQASA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C\C(=O)N |
SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
SMILES canonique |
C1=CC=NC(=C1)C=CC(=O)N |
Synonymes |
2-Propenamide,3-(2-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



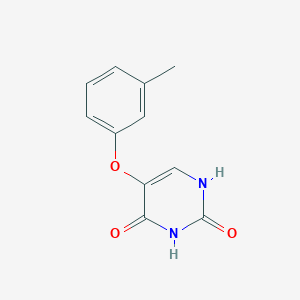
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
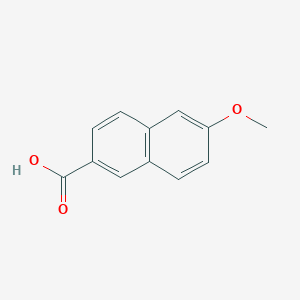
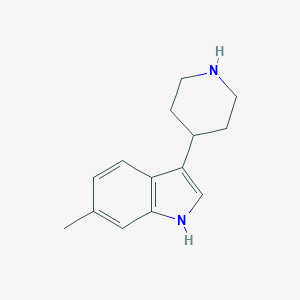
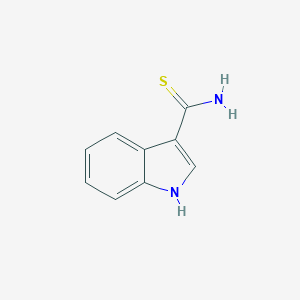
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
